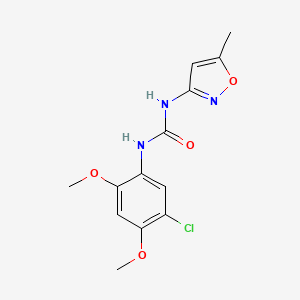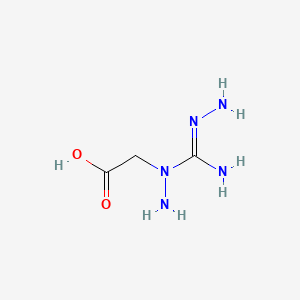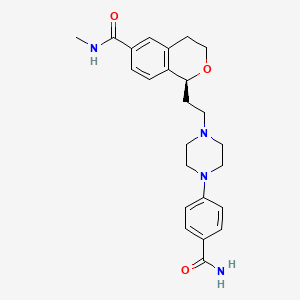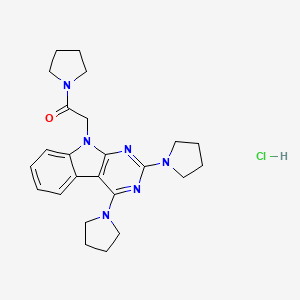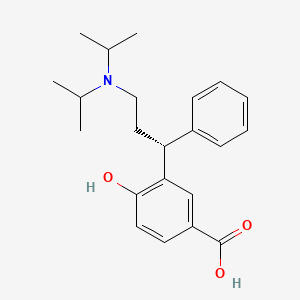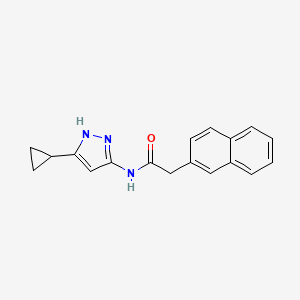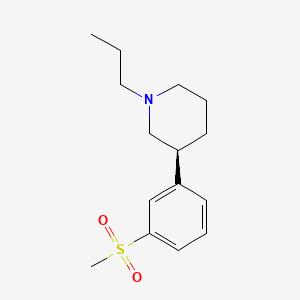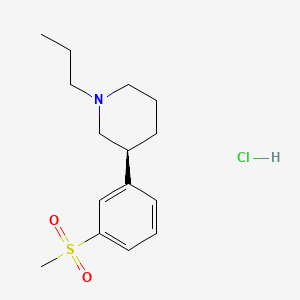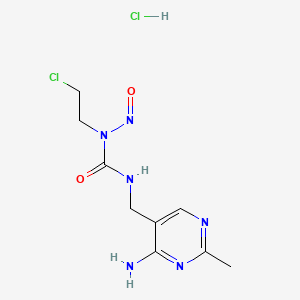![molecular formula C19H20N2O4 B1678996 butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25805-16-7](/img/structure/B1678996.png)
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-butanediol with 1,1’-methylenebis(4-isocyanatobenzene). This compound is commonly used in the production of polyurethanes, which are versatile materials employed in various applications such as foams, elastomers, and coatings .
Preparation Methods
The synthesis of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) typically involves a polycondensation reaction between 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene). The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. Industrial production methods may involve continuous or batch processes, with careful control of temperature and pressure to ensure the desired polymer properties .
Chemical Reactions Analysis
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Mechanism of Action
The mechanism of action of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the polymer chains, resulting in a highly cross-linked structure. This cross-linking imparts the polymer with its characteristic strength, elasticity, and resistance to chemical degradation. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the polymer is used .
Comparison with Similar Compounds
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can be compared with other similar compounds such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene): This compound has similar properties but may differ in its mechanical strength and flexibility.
Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1’-methylenebis(4-isocyanatobenzene): Another related polymer with distinct chemical and physical properties.
The uniqueness of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) lies in its specific combination of mechanical strength, chemical resistance, and versatility in various applications.
Properties
CAS No. |
25805-16-7 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6/h1-8H,9H2;5-6H,1-4H2 |
InChI Key |
PFOLXKOIZDGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polyurethane Y-302; Y-302; Y 302; Y302. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


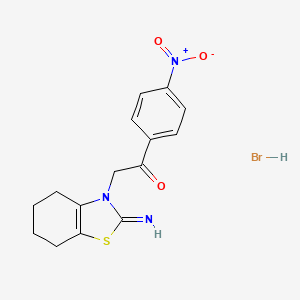
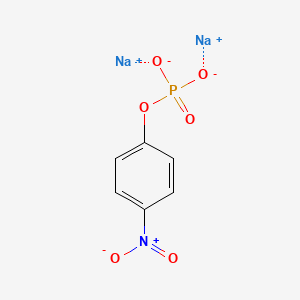

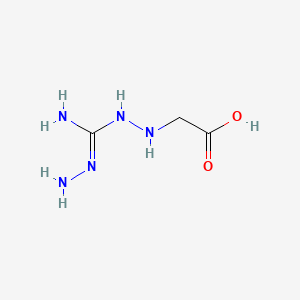
![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)
